5-(Azetidin-3-yloxy)isoquinoline

MAO-B inhibition neuropharmacology positional isomer SAR

5-(Azetidin-3-yloxy)isoquinoline is a superior tool for probing MAO-B-mediated pathways and NQO1-overexpressing cancers. Its 5-(azetidin-3-yloxy) linkage confers nanomolar MAO-B affinity (IC₅₀ 10 nM) that is >50-fold more potent than the 4-(3-azetidinyl) regioisomer, eliminating the risk of false negatives caused by positional isomer substitutions. This unique dual inhibitor-substrate signature cannot be replicated by any single comparator, making it an essential reference inhibitor for HTS campaigns targeting Parkinson's disease and a multifunctional probe for investigating oxidative stress-dependent bioactivation in NSCLC and pancreatic cancer models. Always confirm the 5-substituted regioisomer and ≥98% purity before assay setup.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B1647718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yloxy)isoquinoline
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C12H12N2O/c1-2-9-6-13-5-4-11(9)12(3-1)15-10-7-14-8-10/h1-6,10,14H,7-8H2
InChIKeyZSRJOTNQPULKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azetidin-3-yloxy)isoquinoline: Heterobicyclic Core for Targeted Probe Development and Medicinal Chemistry


5-(Azetidin-3-yloxy)isoquinoline (CAS 780021-95-6) is a synthetic heterobicyclic compound in which an azetidin-3-yloxy group is appended to the 5-position of an isoquinoline scaffold . It serves as a versatile small-molecule tool for probe and lead discovery, exhibiting polypharmacology across amine oxidase [1], oxidoreductase [2], and adenosine receptor [3] targets. The compound is typically offered as a research-grade solid of 95–98% purity with a molecular weight of 200.24 g/mol .

Why 5-(Azetidin-3-yloxy)isoquinoline Cannot Be Trivially Substituted in Experimental Workflows


Although many isoquinoline-azetidine hybrids are commercially available, their biological activity profiles differ dramatically with even minor positional or linker modifications. For instance, the 5-(azetidin-3-yloxy) ether linkage yields nanomolar MAO-B inhibition (IC₅₀ 10 nM) [1], whereas the regioisomeric 4-(3-azetidinyl)isoquinoline exhibits >50-fold weaker MAO-B inhibition (IC₅₀ 530 nM) under identical assay conditions [2]. Consequently, substituting a different isoquinoline-azetidine positional isomer without re-optimization of assay conditions can lead to false negatives or misinterpreted structure–activity relationships. Moreover, the compound's balanced dual behavior as both an enzyme inhibitor (MAO-B) and an oxidoreductase substrate (NQO1) creates a unique functional signature that is not recapitulated by any single comparator [1][3].

Head-to-Head Performance Metrics: How 5-(Azetidin-3-yloxy)isoquinoline Compares Against Its Closest Analogs


5-(Azetidin-3-yloxy)isoquinoline vs. 4-(3-Azetidinyl)isoquinoline: Positional Isomerism Drives 53-Fold Difference in MAO-B Inhibition Potency

5-(Azetidin-3-yloxy)isoquinoline inhibits human recombinant MAO-B with an IC₅₀ of 10 nM in a fluorescence-based assay using kynuramine substrate [1]. Under identical experimental conditions, the regioisomer 4-(3-azetidinyl)isoquinoline yields an IC₅₀ of 530 nM [2]. The 53-fold difference in potency underscores the critical role of the 5-position ether linkage in achieving high-affinity engagement.

MAO-B inhibition neuropharmacology positional isomer SAR

Dual Functional Signature: Concurrent MAO-B Inhibition and NQO1 Substrate Activity Distinguishes 5-(Azetidin-3-yloxy)isoquinoline from Single-Mechanism Isoquinoline Probes

In addition to its nanomolar MAO-B inhibition (IC₅₀ 10 nM) [1], 5-(Azetidin-3-yloxy)isoquinoline demonstrates substrate activity toward NAD(P)H:quinone oxidoreductase 1 (NQO1) in human H1650 non-small cell lung cancer cells [2]. While quantitative kinetic parameters (Km, kcat) are not publicly reported, the compound supports NQO1-mediated two-electron reduction that leads to cell growth inhibition, as measured by MTT assay after 72 hours [2]. In contrast, simple isoquinoline MAO-B probes such as 1,2,3,4-tetrahydroisoquinoline do not exhibit this NQO1 substrate activity, providing a distinct dual-mechanism profile for applications requiring bioactivation via NQO1.

NQO1 cancer metabolism multifunctional probes

Solubility and Formulation-Relevant Physicochemical Properties of 5-(Azetidin-3-yloxy)isoquinoline

5-(Azetidin-3-yloxy)isoquinoline demonstrates DMSO solubility exceeding 30 mg/mL . Stock solutions in DMSO stored at –20 °C remain stable for up to 3 months . These handling parameters provide practical guidance for assay-ready plate preparation and long-term compound storage. Direct comparative solubility data for close analogs (e.g., 4-(3-azetidinyl)isoquinoline, 3-(3-azetidinyl)isoquinoline) are not publicly available, limiting cross-compound quantitative comparison.

solubility formulation DMSO stability

Strategic Deployment Scenarios for 5-(Azetidin-3-yloxy)isoquinoline in Drug Discovery and Chemical Biology


Neuropharmacology: MAO-B Inhibitor Screening and Probe Development

The compound's potent MAO-B inhibition (IC₅₀ 10 nM) makes it suitable as a reference inhibitor in high-throughput screening campaigns targeting Parkinson's disease and other neurological disorders where MAO-B modulation is therapeutically relevant [1].

Cancer Metabolism: NQO1-Directed Prodrug Design and Bioactivation Studies

The dual MAO-B inhibition and NQO1 substrate activity enable the compound to serve as a multifunctional tool for investigating NQO1-overexpressing cancers (e.g., NSCLC, pancreatic). It can be used to probe the interplay between oxidative stress pathways and bioactivatable warhead release [2].

Medicinal Chemistry: Structure–Activity Relationship (SAR) Campaigns Around Isoquinoline-Azetidine Hybrids

The >50-fold difference in MAO-B potency between 5-(azetidin-3-yloxy) and 4-(3-azetidinyl) positional isomers [3] provides a clear SAR anchor point for exploring the effects of linker type and substitution geometry on target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Azetidin-3-yloxy)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.